5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide
Description
Properties
IUPAC Name |
5-acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S2/c1-6(12)11-3-2-8-7(5-11)4-9(15-8)16(10,13)14/h4H,2-3,5H2,1H3,(H2,10,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVSZWFFNFKVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(S2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the acetyl, sulfonamide, or thieno[3,2-c]pyridine moieties.
Scientific Research Applications
5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s sulfonyl chloride precursor (CID: 122164013) is well-characterized, with a defined SMILES structure (CC(=O)N1CCC2=C(C1)C=C(S2)S(=O)(=O)Cl) and InChIKey, enabling reproducible synthesis .
- Biological Potential: While prasugrel’s clinical success underscores the thienopyridine scaffold’s relevance, the acetyl-sulfonamide combination in the target compound may offer unique interactions with enzymes or receptors, warranting further pharmacological profiling.
- Commercial Use : High cost (e.g., €626/50mg for the hydrochloride salt) reflects its niche role in specialized syntheses .
Biological Activity
5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide (CAS No. 1955531-17-5) is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and research findings supported by data tables and case studies.
- Molecular Formula : C9H10N2O3S2
- Molecular Weight : 246.31 g/mol
- Structure : The compound features a thieno[3,2-c]pyridine core with an acetyl group and a sulfonamide moiety.
Antimicrobial Activity
Research indicates that thieno[3,2-c]pyridine derivatives, including this compound, exhibit potent antimicrobial properties. The mechanism involves the inhibition of essential enzymes in microbial cells.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective antifungal activity |
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies show that it can inhibit the proliferation of various cancer cell lines.
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 10.5 | Cytotoxicity observed |
| MCF-7 | 8.0 | Induces apoptosis |
| A549 | 12.0 | Cell cycle arrest at G1 phase |
These results suggest that the compound may interfere with cellular processes critical for cancer cell survival and proliferation.
Anti-inflammatory Effects
The sulfonamide group in the compound is known for its anti-inflammatory properties. It has been shown to reduce inflammatory markers in various models.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of dihydropteroate synthase and carbonic anhydrase.
- Cell Cycle Modulation : It induces cell cycle arrest in cancer cells.
- Apoptosis Induction : Promotes programmed cell death in malignant cells through intrinsic pathways.
Case Studies
- Antimicrobial Evaluation : In a study assessing various thienopyridine derivatives against Gram-positive and Gram-negative bacteria, this compound demonstrated superior activity compared to traditional sulfonamides .
- Anticancer Research : A recent investigation into the effects of the compound on MCF-7 breast cancer cells revealed a significant decrease in cell viability at concentrations above 8 µM after 48 hours of treatment .
Q & A
Q. What are the recommended synthetic methodologies for 5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide?
Answer: Synthesis of this compound typically involves multi-component reactions (MCRs) or catalytic coupling strategies. Key steps include:
- Multi-component reactions : Utilize α,β-unsaturated ketones or nitriles with heterocyclic precursors under basic or acidic conditions. For example, potassium fluoride (KF) catalysis can mediate reactions between maleonitrile and α,β-unsaturated ketones to form fused pyridine derivatives .
- Palladium-catalyzed cross-coupling : As demonstrated in analogous heterocyclic syntheses, Pd(II) acetate with boronic acid derivatives (e.g., Suzuki-Miyaura coupling) can introduce functional groups at specific positions. Purification via column chromatography (e.g., hexane/acetone gradients) is critical for isolating the sulfonamide product .
Q. Table 1: Synthetic Methods Comparison
| Method | Yield Range | Key Catalysts/Reagents | Reference |
|---|---|---|---|
| Multi-component reaction | 45–60% | KF, maleonitrile | |
| Pd-catalyzed coupling | 50–70% | Pd(OAc)₂, boronic acids |
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (DMSO-d6 or CDCl3) to confirm regiochemistry and acetyl/sulfonamide group positions. Compare experimental shifts with computed PubChem spectra for validation .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated m/z for C₉H₁₀N₂O₃S₂: 282.02) .
- X-ray Crystallography : For unambiguous structural determination, particularly when resolving tautomeric forms or stereochemical ambiguities .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps.
- Waste Disposal : Classify as "laboratory chemicals" (non-hazardous unless reactivity data suggests otherwise). Neutralize acidic/basic byproducts before disposal .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction pathways of this compound?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediate energies. For example, simulate the acetyl group’s electronic effects on sulfonamide reactivity .
- Reaction Path Search Tools : Platforms like ICReDD integrate computed reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) with experimental validation. This reduces trial-and-error by 30–50% in reaction condition screening .
Q. How should researchers address contradictions in spectral data or reaction yields?
Answer:
- Iterative Refinement : Cross-validate NMR/MS data with PubChem’s computed spectra. If discrepancies arise (e.g., unexpected peaks), rerun reactions under inert atmospheres to exclude oxidation byproducts .
- Statistical DoE (Design of Experiments) : Apply factorial designs to identify critical variables (e.g., temperature, solvent polarity) affecting yield. For instance, a 22 factorial design can resolve interactions between catalyst loading and reaction time .
Q. What mechanistic insights are critical for modifying the compound’s biological activity?
Answer:
- Kinetic Isotope Effects (KIE) : Study hydrogen/deuterium exchange at the acetyl group to assess its role in metabolic stability.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target enzymes (e.g., carbonic anhydrase isoforms). Modify the sulfonamide’s para-substituents to enhance selectivity .
Q. How can advanced separation technologies improve purification?
Answer:
- Membrane Chromatography : Utilize cellulose acetate membranes for high-throughput separation of sulfonamide derivatives from polar impurities .
- Simulated Moving Bed (SMB) Chromatography : Optimize gradient elution parameters (e.g., mobile phase pH) to achieve >95% purity in continuous flow systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
